molecular formula C10H10N2O2 B8532516 Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate

Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate

Cat. No. B8532516
M. Wt: 190.20 g/mol
InChI Key: ZZCSNSXCIVQUNS-UHFFFAOYSA-N
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Patent
US09012461B2

Procedure details

To a solution of ethyl 2-(4-((triethylsilyl)ethynyl)pyrimidin-5-yl)acetate (I109) (1.174 g, 3.856 mmol) in dry THF (40 mL) under an atmosphere of nitrogen was added acetic acid (0.243 mL, 4.24 mmol) followed by TBAF (1.0 M in THF, 4.049 mL, 4.049 mmol) dropwise at 0° C. The reaction was stirred at this temperature for 5 minutes and was then poured into sat. aq. NaHCO3 (100 mL) and DCM (100 mL). The layers were separated and the aqueous layer was extracted with DCM (2×100 mL). The combined organics were washed with water (100 mL), brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo to give a brown oil. The crude material was purified by silica gel chromatography (Isolera Biotage, 40 g Si Cartridge, 0-60% EtOAc in petroleum benzine 40-60° C.) to give the title compound (I110) (0.397 g, 54% yield) as a brown oil; 1H NMR (400 MHz, CDCl3) δ 9.11 (s, 1H), 8.72 (s, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.81 (s, 2H), 3.56 (s, 1H), 1.27 (t, J=7.1 Hz, 3H). LCMS Method C: rt 4.78 min; m/z 191.1 [M+H]+.
Name
ethyl 2-(4-((triethylsilyl)ethynyl)pyrimidin-5-yl)acetate
Quantity
1.174 g
Type
reactant
Reaction Step One
Quantity
0.243 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.049 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
C([Si]([C:8]#[C:9][C:10]1[C:15]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][N:13]=[CH:12][N:11]=1)(CC)CC)C.C(O)(=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C([O-])(O)=O.[Na+]>C1COCC1.C(Cl)Cl>[C:9]([C:10]1[C:15]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][N:13]=[CH:12][N:11]=1)#[CH:8] |f:2.3,4.5|

Inputs

Step One
Name
ethyl 2-(4-((triethylsilyl)ethynyl)pyrimidin-5-yl)acetate
Quantity
1.174 g
Type
reactant
Smiles
C(C)[Si](CC)(CC)C#CC1=NC=NC=C1CC(=O)OCC
Name
Quantity
0.243 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.049 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (Isolera Biotage, 40 g Si Cartridge, 0-60% EtOAc in petroleum benzine 40-60° C.)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#C)C1=NC=NC=C1CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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